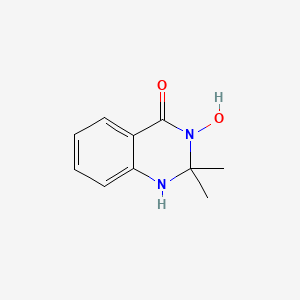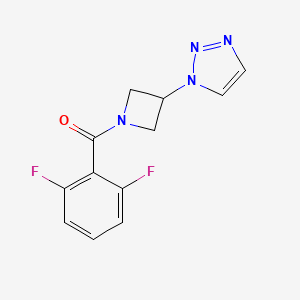
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,3-triazole ring, an azetidine ring, and a difluorophenyl group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The azetidine ring is a four-membered cyclic amine, and the difluorophenyl group is a phenyl ring with two fluorine substitutions .
Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic, contributing to the stability of the molecule . The azetidine ring, being a strained four-membered ring, could have significant reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the azetidine ring and the 1,2,3-triazole ring. The azetidine ring could undergo ring-opening reactions, while the 1,2,3-triazole ring could participate in various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the 1,2,3-triazole ring could contribute to its stability, while the azetidine ring could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Biological Activity Screening
The presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity . This is because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Antifungal Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from this compound, have been used for the synthesis of compounds that exhibited antifungal activity .
Antimicrobial Activity
These derivatives have also shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .
Antiviral Activity
Compounds derived from this compound have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Anticancer Activity
They have also shown anticancer activity against various cancer cell lines .
Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)
(1H-1,2,3-Triazol-1-yl)acetic acids, which can be synthesized from this compound, have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Monoacylglycerol Lipase Antagonists
These acids have also been used to synthesize antagonists of monoacylglycerol lipase .
HIV-1 Capsid Inhibitors
The synthesis and biological testing of a number of (1H-1,2,3-triazol-1-yl)acetic acid derivatives made possible their application as inhibitors of the HIV-1 capsid (HIV-1 CA) for the design of antiviral drugs on their basis .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 1h-1,2,3-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been used in the synthesis of compounds active against various diseases .
Mode of Action
It’s known that 1,2,3-triazole moiety can interact with specific biological targets . The compound might interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Compounds with a similar structure have been reported to show different biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1h-1,2,3-triazole, a similar compound, is known to be highly soluble in water . This property could potentially influence the bioavailability of the compound.
Result of Action
Compounds with a similar structure have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-5-4-15-16-18/h1-5,8H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOVDLBMANUBLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

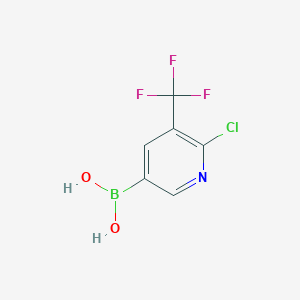

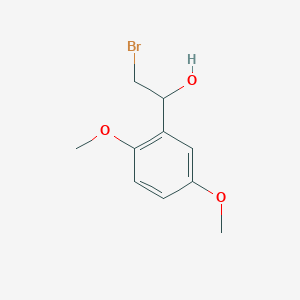
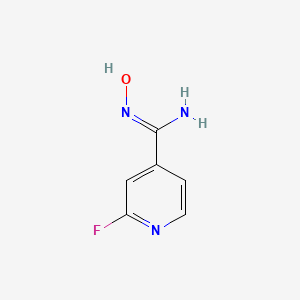


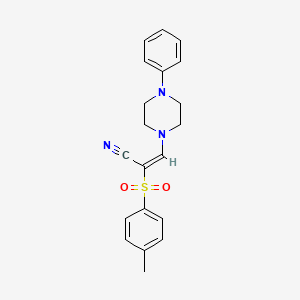
![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
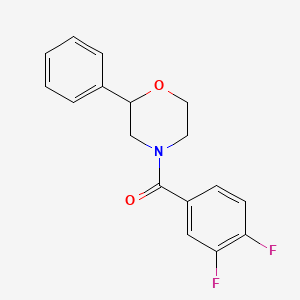
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)
![3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2415172.png)
